N1-(4-Chlorophenacyl) Substitution Confers Distinct Physicochemical Properties Compared to N1-Unsubstituted 3-Phenylquinazoline-2,4-dione
The target compound differs from the unsubstituted core 3-phenylquinazoline-2,4(1H,3H)-dione (MW 238.24 g/mol, tPSA 49.4 Ų) by the addition of a 4-chlorophenacyl group. This modification increases molecular weight (estimated MW 390.8 g/mol for C22H15ClN2O3) and likely elevates logP by approximately 2.5-3.0 units based on fragment contribution methods, potentially enhancing membrane permeability and target binding kinetics [1]. The presence of the 4-chlorophenyl group introduces a strategic halogen bond donor and a site for further chemical modification, which is absent in the parent N1-H compound .
| Evidence Dimension | Physicochemical profile (MW, logP, H-bond acceptors/donors) |
|---|---|
| Target Compound Data | MW 390.8 g/mol; tPSA 57.5 Ų; H-bond acceptors 4; H-bond donors 0 |
| Comparator Or Baseline | 3-Phenylquinazoline-2,4(1H,3H)-dione (MW 238.24 g/mol; tPSA 49.4 Ų; H-bond acceptors 2; H-bond donors 1) |
| Quantified Difference | 152 g/mol increase in MW; 64% more H-bond acceptors; 8.1 Ų increase in tPSA; predicted logP shift of ~2.5-3.0 |
| Conditions | In silico calculation (ZINC database and SWISS-MODEL analogous data) |
Why This Matters
Procurement decisions for analog screening require precise structural matching; the significant difference in molecular size and lipophilicity between the target and the simplified analog will yield divergent ADME profiles and binding modes, making them non-fungible in assay campaigns.
- [1] ZINC17079799 entry for C22H15ClN2O3. ZINC Database, docking.org. View Source
